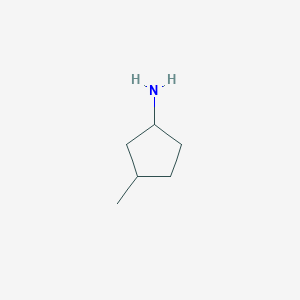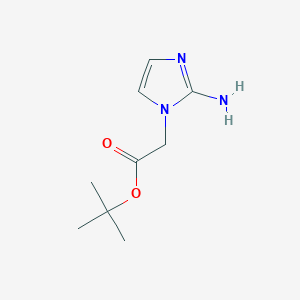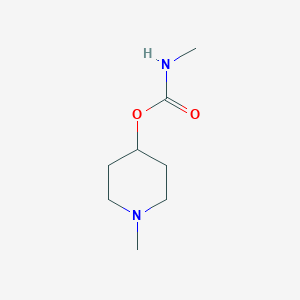
2,4-dibromo-3-methylthiophene
概要
説明
2,4-Dibromo-3-methylthiophene is a chemical compound with the molecular formula C5H4Br2S and a molecular weight of 255.95826 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves a mixture of 3-methylthiophene, glacial acetic acid (AcOH), and sodium acetate (NaOAc). This mixture is stirred and heated to 60°C, and bromine is added dropwise to keep the temperature below 85°C. The mixture is then heated at 85°C for 5 hours to convert to 2,4,5-tribromo-3-methylthiophene. Water is added, and the reaction temperature is dropped to 60°C. Zinc dust is carefully added in 5-10 g portions to keep the temperature below 85°C. The mixture is heated to 100°C for 8 hours, then cooled to 25°C. Water and hexanes are then added. The mixture is stirred for 30 minutes, and the organic layer is separated, washed with water, then saturated with sodium bicarbonate solution (NaHCO3), then concentrated to give an orange oil .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one sulfur atom and two bromine atoms attached to the carbon atoms at the 2nd and 4th positions, respectively. A methyl group is attached to the carbon atom at the 3rd position .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Environmental Impact Assessment
- 2,4-Dichlorophenol, a compound related to 2,4-dibromo-3-methylthiophene, has been extensively studied for its environmental impact, particularly in aquatic environments. It's known for moderate toxicity to mammalian and aquatic life, with the potential for considerable toxicity to fish upon long-term exposure. The persistence of such compounds in the environment can vary greatly, being influenced by factors such as the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low (Krijgsheld & Gen, 1986).
Research Trends and Scientometric Analysis
- A scientometric review of 2,4-Dichlorophenoxyacetic acid (a compound closely related to this compound), used globally in agriculture, reveals rapid advancements in the understanding of its toxicology and mutagenicity. The review outlines global trends, identifies research gaps, and emphasizes the need for future studies to focus on aspects like molecular biology, especially gene expression and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Thermoelectric Materials
- Poly(3,4-ethylenedioxythiophene), similar in structure to this compound, has shown promise as an organic thermoelectric material. Recent systematic research has highlighted its potential in niche applications where properties like weight, size, and flexibility are paramount (Yue & Xu, 2012).
Sorption Studies
- Studies on 2,4-Dichlorophenoxyacetic acid and similar phenoxy herbicides have provided insights into their sorption behavior in soils and minerals. Understanding these sorption mechanisms is crucial for predicting the environmental behavior of such compounds (Werner, Garratt, & Pigott, 2012).
Conductive Polymers
- Research into conductive polymers like Poly(3,4-ethylenedioxythiophene), related to this compound, has focused on enhancing their thermoelectric performance. Treatment methods have been developed to enhance performance, with progress in this area paving the way for more efficient organic thermoelectric materials (Zhu et al., 2017).
Biodegradation and Environmental Remediation
- The extensive use of herbicides like 2,4-Dichlorophenoxyacetic acid in agriculture has raised concerns about environmental damage and human health. Studies have focused on the role of microorganisms in degrading these compounds and mitigating their impact on the environment (Magnoli et al., 2020).
Environmental Contamination
- The presence of polychlorinated dibenzothiophenes in environments like the Passaic River has been studied, with investigations into their sources and impact. Such research is crucial for understanding the environmental and health implications of industrial activities and chemical contamination (Huntley et al., 1994).
将来の方向性
Thiophene derivatives, including 2,4-dibromo-3-methylthiophene, have potential applications in various fields such as medicinal chemistry, material science, and organic electronics . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods and investigating the biological activities of these compounds .
作用機序
Target of Action
It’s known that thiophene derivatives have shown versatile pharmacological activities . The specific targets would depend on the particular biological or chemical system in which the compound is being utilized.
Mode of Action
The mode of action of 2,4-dibromo-3-methylthiophene is primarily through its involvement in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method, which allows for the formation of carbon-carbon bonds. In this process, this compound acts as an electrophile, reacting with a boron-based nucleophile in the presence of a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The downstream effects of this reaction would depend on the specific context in which the reaction is being used.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the particular compounds being synthesized and their interactions with their biological targets.
特性
IUPAC Name |
2,4-dibromo-3-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-4(6)2-8-5(3)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOWVGHYFPKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308333 | |
| Record name | 2,4-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53119-66-7 | |
| Record name | 2,4-Dibromo-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53119-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)
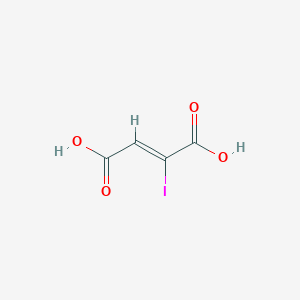

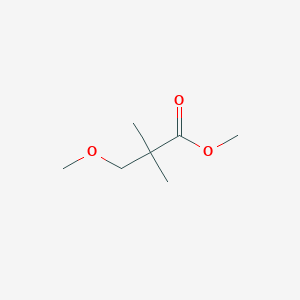
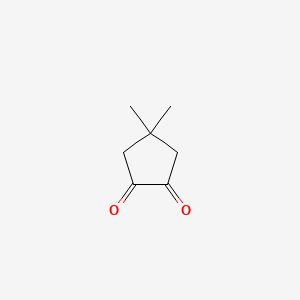
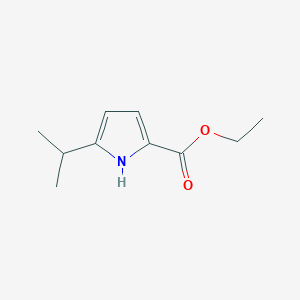


![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)
